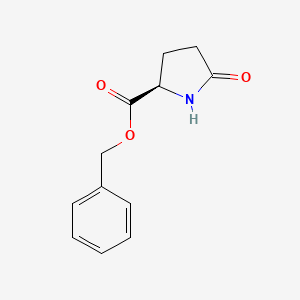

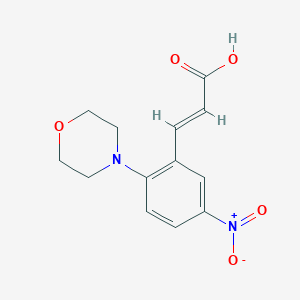

(R)-Benzyl 5-oxopyrrolidine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The compound is a pyrrolidine derivative and is often used as an intermediate in the synthesis of various pharmacological compounds. Pyrrolidine is a versatile scaffold for novel biologically active compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis

The compound has a linear formula of C12H13NO3 . The InChI code for the compound is 1S/C12H13NO3/c14-11-7-6-10 (13-11)12 (15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,13,14)/t10-/m1/s1 .Physical And Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . The compound’s CAS Number is 261951-61-5 and its MDL number is MFCD14635628 .科学的研究の応用

Asymmetric Synthesis and Catalysis

A study demonstrated the asymmetric Diels–Alder cycloaddition of 1-Aminocyclohexadiene to chiral acrylate using (R)-Benzyl 5-oxopyrrolidine-2-carboxylate, leading to the synthesis of enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives. This method provides a rare example of an asymmetric Diels–Alder reaction facilitated by microwave activation, highlighting its utility in preparing bicyclic β-amino acids with potential biological activity (Olivier Songis et al., 2007).

Synthesis of Penicillin Analogues

Research on reactive acyl dipeptides as potential penicillin analogues utilized (R)-Benzyl 5-oxopyrrolidine-2-carboxylate in the synthesis of N-(acylglycyl)-5-oxopyrrolidine-2-carboxylic acids. Although these compounds were designed to mimic penicillin’s acyl dipeptide structure, they exhibited only very slight antibacterial activity, underscoring the complexity of antibiotic design (D. Miller et al., 1968).

Neuroprotective Agents

A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives, designed and synthesized for their neuroprotective activities against NMDA-induced cytotoxicity, showcased the potential of derivatives of (R)-Benzyl 5-oxopyrrolidine-2-carboxylate as promising neuroprotective drug candidates. One compound, in particular, showed higher potency than the reference compound ifenprodil, indicating the significant therapeutic potential of these derivatives in neuroprotection (Linkui Zhang et al., 2019).

Cholinesterase Inhibitors

The synthesis and characterization of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, derived from (R)-Benzyl 5-oxopyrrolidine-2-carboxylate, demonstrated moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings indicate the potential of these derivatives in the development of treatments for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Hana Pizova et al., 2017).

Safety and Hazards

特性

IUPAC Name |

benzyl (2R)-5-oxopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-6-10(13-11)12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKOCDGGRHAHOJ-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl 5-oxopyrrolidine-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574974.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2574979.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2574980.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2574983.png)

![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2574986.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2574988.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2574989.png)